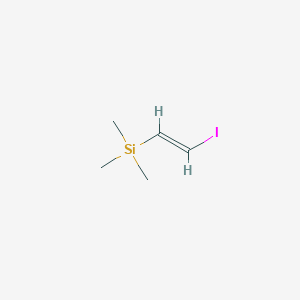

(E)-(2-Iodovinyl)trimethylsilane

Description

The Pivotal Role of Stereodefined Vinyl Iodides and Vinylsilanes in Synthetic Chemistry

Stereodefined vinyl iodides and vinylsilanes are cornerstone functional groups in the arsenal (B13267) of synthetic organic chemists. Their significance lies in their ability to participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions with a high degree of stereochemical control.

Vinyl iodides are particularly prized for their reactivity in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-iodine bond is the weakest among the vinyl halides, rendering it highly susceptible to oxidative addition to low-valent metal centers, such as palladium(0) or nickel(0). This reactivity enables a diverse range of transformations, including the renowned Suzuki, Stille, Heck, Sonogashira, and Negishi couplings. wikipedia.orgacs.org The ability to form new carbon-carbon bonds with retention of the alkene geometry is a critical advantage, allowing for the precise construction of stereochemically defined dienes, enynes, and other unsaturated systems often found in natural products and pharmaceuticals. wikipedia.orgorgsyn.org

Vinylsilanes , on the other hand, offer a complementary set of synthetic applications. nih.gov The carbon-silicon bond is generally stable to a wide range of reaction conditions, yet it can be selectively activated for cross-coupling reactions, most notably the Hiyama coupling. nih.govrsc.org This reaction, typically catalyzed by palladium or copper, involves the coupling of a vinylsilane with an organohalide or triflate. rsc.orgacs.org Furthermore, the silyl (B83357) group can be transformed into other functionalities. For instance, the Tamao-Fleming oxidation converts a vinylsilane into a ketone or aldehyde, while iododesilylation can regenerate a vinyl iodide. nih.govacs.org

The combination of these two functionalities in (E)-(2-Iodovinyl)trimethylsilane provides a powerful platform for sequential and orthogonal chemical modifications. The distinct reactivities of the vinyl iodide and vinylsilyl moieties allow for selective transformations at either end of the molecule, enabling the stepwise and controlled elaboration of complex structures.

Evolution of Research into this compound: A Retrospective Overview

The development of synthetic methods for preparing this compound and its subsequent exploration as a synthetic building block has been a gradual process. Early research focused on the fundamental reactions of vinylsilanes and vinyl iodides as separate entities. The recognition of the synthetic potential of combining these two functional groups in a single molecule spurred the development of stereoselective methods for its synthesis.

Key synthetic strategies for accessing this compound and related structures include:

Hydrosilylation of Iodoalkynes: The platinum-catalyzed hydrosilylation of iodoalkynes provides a direct route to this compound. This method generally proceeds with high stereoselectivity, favoring the syn-addition of the silyl group and hydrogen across the triple bond.

Hydrozirconation-Iodination of Silylacetylenes: The hydrozirconation of trimethylsilylacetylene (B32187) with Schwartz's reagent, followed by trapping of the resulting vinylzirconocene with iodine, affords this compound with excellent stereocontrol.

Iododesilylation of Bis(trimethylsilyl)acetylene: This approach involves the selective mono-iododesilylation of bis(trimethylsilyl)acetylene.

Once readily accessible, researchers began to explore the unique reactivity of this bifunctional reagent. Initial studies focused on demonstrating the differential reactivity of the C-I and C-Si bonds in sequential cross-coupling reactions. This foundational work laid the groundwork for its application in more complex synthetic endeavors.

Scope and Significance of Current Research Trajectories Involving this compound

Current research continues to expand the synthetic utility of this compound, focusing on the development of novel transformations and its application in the total synthesis of complex natural products and functional materials.

Key Research Areas:

Sequential and Orthogonal Cross-Coupling Reactions: A major focus remains the exploitation of the differential reactivity of the vinyl iodide and vinylsilyl groups. Researchers are developing highly selective catalytic systems that allow for the sequential introduction of different organic fragments onto the vinyl scaffold. For example, a Sonogashira coupling at the vinyl iodide position can be followed by a Hiyama coupling at the vinylsilane position, enabling the efficient construction of highly substituted and functionalized alkenes. rsc.orgresearchgate.net

Domino and Cascade Reactions: this compound is an excellent substrate for designing domino or cascade reaction sequences, where multiple bond-forming events occur in a single pot. These processes offer significant advantages in terms of efficiency and atom economy.

Synthesis of Complex Molecules: The unique reactivity of this compound has been leveraged in the total synthesis of several natural products. Its ability to serve as a linchpin, connecting two complex fragments through sequential coupling reactions, has proven to be a powerful strategy.

Development of New Reagents and Methodologies: The fundamental reactivity of this compound inspires the development of new reagents and synthetic methodologies. For instance, modifications to the silicon substituents can fine-tune the reactivity of the vinylsilane moiety, allowing for even greater control over its transformations.

The ongoing research into this compound underscores its importance as a strategic building block in modern organic synthesis. Its versatility, predictable reactivity, and commercial availability ensure its continued use in the development of innovative synthetic strategies for the foreseeable future.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C5H11ISi |

| Molecular Weight | 226.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 64-65 °C at 15 mmHg |

| Density | 1.345 g/mL at 25 °C |

| Refractive Index | n20/D 1.498 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-2-iodoethenyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRULIZTYHNKIG-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of E 2 Iodovinyl Trimethylsilane

Stereocontrolled Approaches via Hydrosilylation and Subsequent Transformations

The controlled synthesis of (E)-(2-Iodovinyl)trimethylsilane heavily relies on methods that can dictate the geometry of the double bond. Hydrosilylation of alkynes is a primary strategy, often followed by transformations to introduce the iodine atom.

Regioselective and Stereoselective Hydrozirconation-Mediated Pathways

Hydrozirconation of terminal alkynes, such as trimethylsilylacetylene (B32187), using Schwartz's reagent (Cp2ZrHCl) offers a highly regioselective and stereoselective route to vinylzirconocene intermediates. researchgate.netresearchgate.net This reaction proceeds via a syn-addition, placing the bulky zirconocene (B1252598) moiety at the terminal carbon and the hydrogen at the internal carbon, leading to the (E)-isomer. Subsequent treatment of the resulting vinylzirconocene with a source of electrophilic iodine, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), affords this compound with retention of configuration. researchgate.net This method is advantageous due to its high stereoselectivity and the mild reaction conditions employed. researchgate.net

A key advantage of this pathway is the high regioselectivity achieved during the hydrozirconation step, which is influenced by the bulky zirconocene complex. researchgate.net The subsequent iodinolysis of the carbon-zirconium bond is typically efficient and maintains the E-geometry of the vinylsilane.

Metal-Catalyzed Additions and Carbosilylation Strategies

Metal-catalyzed hydrosilylation of acetylene (B1199291) gas or its equivalents presents another powerful tool for the synthesis of vinylsilanes. Transition metal catalysts, such as those based on platinum, rhodium, or ruthenium, can effectively catalyze the addition of a Si-H bond across the triple bond. nih.gov The stereochemical outcome of the hydrosilylation can often be controlled by the choice of catalyst and ligands, allowing for the selective formation of the desired (E)-isomer. nih.gov For instance, certain ruthenium catalysts are known to promote the formation of (E)-vinylsilanes. researchgate.net

Carbosilylation, the simultaneous addition of a carbon and a silicon group across an alkyne, also provides a pathway to functionalized vinylsilanes. While less direct for the synthesis of the title compound, subsequent transformations can lead to the desired product. For example, a palladium-catalyzed addition of a silylborane to an alkyne followed by cross-coupling and iodination steps can be envisioned. organic-chemistry.org

Iodine-Mediated Transformations of Organosilicon Precursors (e.g., Halodesilylation)

The direct conversion of a vinylsilane to a vinyl iodide through halodesilylation is a common and effective strategy. In this approach, a readily accessible vinyltrimethylsilane (B1294299) is treated with an electrophilic iodine source. Iodine monochloride (ICl) is a particularly effective reagent for this transformation, often providing the (E)-iodovinyl product in high yield and with good stereoselectivity, typically with a high E/Z isomer ratio. researchgate.netnih.gov The reaction proceeds with retention of configuration at the double bond.

Other iodine reagents, such as N-iodosuccinimide (NIS), can also be employed for iododesilylation. researchgate.netrsc.org The choice of solvent can influence the stereochemical outcome, with nonpolar solvents like benzene (B151609) favoring the formation of the (E)-isomer. nih.gov This method is valuable because it allows for the late-stage introduction of the iodine atom into a pre-formed vinylsilane scaffold.

Table 1: Comparison of Reagents for Iododesilylation of Vinyltrimethylsilane

| Reagent | Typical Conditions | Stereoselectivity (E/Z) | Yield | Reference |

| Iodine Monochloride (ICl) | CH2Cl2, rt | High (e.g., 95:5) | Near quantitative | researchgate.net |

| N-Iodosuccinimide (NIS) | Benzene, rt | Favors E | Moderate to Good | nih.gov |

| Sodium Iodide/Phenyliodine(III) dichloride | Benzene, rt | Favors E | Moderate to Good | nih.gov |

This table provides a general overview. Actual results may vary depending on the specific substrate and reaction conditions.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the practical application of this compound in larger-scale industrial or academic settings, the optimization of reaction conditions to maximize yield and efficiency is crucial. This often involves a careful selection of reagents, solvents, and catalysts to ensure a cost-effective and robust process.

For instance, in hydrozirconation-iodination sequences, ensuring the complete formation of the vinylzirconocene intermediate before the addition of the iodine source is critical to avoid side reactions. In metal-catalyzed hydrosilylations, catalyst loading, temperature, and reaction time are key parameters to optimize for high throughput.

Atom-Economical and Sustainable Synthetic Routes

Developing atom-economical and sustainable synthetic routes is a growing focus in modern chemistry. Atom economy refers to the efficiency of a chemical reaction in terms of how many atoms from the starting materials are incorporated into the final desired product.

Direct hydroiodination of trimethylsilylacetylene, if achievable with high stereoselectivity for the (E)-isomer, would represent a highly atom-economical approach as all atoms from the reactants would be incorporated into the product. Rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes has been reported to yield (E)-alkenyl iodides with high stereoselectivity, suggesting a potential avenue for this transformation.

Furthermore, exploring catalytic methods that minimize the use of stoichiometric reagents is a key aspect of sustainable synthesis. beilstein-journals.org For example, catalytic cycles that regenerate the active catalyst species reduce waste and the need for large quantities of expensive or hazardous materials. The use of greener solvents, which are less toxic and have a lower environmental impact, is also an important consideration. While solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) are common in laboratory-scale synthesis, their replacement with more sustainable alternatives is a desirable goal for industrial applications. escholarship.org

Elucidating the Reactivity Profile and Reaction Mechanisms of E 2 Iodovinyl Trimethylsilane

Palladium-Catalyzed Cross-Coupling Reactions of the Vinyl Iodide Moiety

The carbon-iodine bond in (E)-(2-Iodovinyl)trimethylsilane is susceptible to oxidative addition to low-valent palladium species, initiating a variety of cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.net this compound serves as an effective coupling partner in these reactions.

The scope of the Suzuki-Miyaura reaction using this compound is broad, accommodating a variety of organoboron reagents. For instance, it reacts with arylboronic acids to yield (E)-arylvinylsilanes. Recent advancements have focused on expanding the reaction's scope and improving its efficiency under milder conditions. researchgate.net Gold-catalyzed Suzuki-Miyaura reactions have also been explored, demonstrating good to excellent yields with various substituted (E)-(2-iodovinyl)benzenes. researchgate.netchemrxiv.org Interestingly, in substrates containing both vinyl and aryl iodides, the reaction can proceed preferentially at the vinyl iodide position. researchgate.net

Limitations of the Suzuki-Miyaura coupling can include steric hindrance around the reaction centers and the potential for side reactions. However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has mitigated some of these challenges. researchgate.net

A notable application is the synthesis of (E)-9-(2-iodovinyl)-9H-carbazole, which is then used in subsequent Suzuki-Miyaura couplings to create new π-conjugated carbazoles. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield (%) | Reference |

| (E)-(2-Iodovinyl)benzene | Methyltrifluoroborate | MeDalphosAuCl, AgOTf, Cs2CO3 | (E)-Prop-1-en-1-ylbenzene | Good | chemrxiv.org |

| (E)-(2-Iodovinyl)benzene derivatives | Alkyltrifluoroborates | MeDalphosAuCl, AgOTf, Cs2CO3 | Corresponding vinyl-alkyl products | 65-90 | researchgate.net |

| (E)-9-(2-Iodovinyl)-9H-carbazole | Arylboronic acids | Pd(PPh3)4, K2CO3 | (E,E)-Buta-1,3-dienes containing carbazole | Not specified | acs.org |

The Sonogashira coupling reaction between a vinyl halide and a terminal alkyne is a cornerstone for the synthesis of conjugated enynes. gelest.com this compound is an excellent substrate for this transformation, readily coupling with a variety of terminal alkynes under standard palladium-copper catalysis. researchgate.netorganic-chemistry.org

This reaction is highly stereospecific, preserving the E-geometry of the vinylsilane starting material to produce (E)-enynes. The trimethylsilyl (B98337) group often remains intact during the coupling, providing a handle for further functionalization. gelest.com The reaction conditions are generally mild, and a range of functional groups are tolerated. organic-chemistry.org

For example, the coupling of this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst affords the corresponding silylated conjugated enynes. gelest.com These products are valuable intermediates in the synthesis of more complex molecules. acs.org

Table 2: Sonogashira Coupling of this compound and Derivatives

| Alkyne Partner | Catalyst System | Product | Reference |

| Terminal Alkynes | Pd-catalyzed or Pd/Cu-catalyzed | Conjugated enynes | gelest.com |

| 1-Alkynes | CuI/N,N-dimethylglycine | Conjugated enynes | organic-chemistry.org |

| (Trimethylsilyl)ethynyl bromide | Copper(II) acetylacetonate | Conjugated enynes with a distal C-C triple bond | organic-chemistry.org |

The Heck reaction, which forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst, can be applied to this compound. However, literature specifically detailing the Heck reaction with this exact substrate is less common than for Suzuki and Sonogashira couplings.

The Stille reaction, which couples an organotin compound with an organohalide, is a viable method for forming C-C bonds using this compound. wikipedia.orgorganic-chemistry.org The reaction involves the palladium-catalyzed coupling of the vinyl iodide with an organostannane, such as a vinyl-, aryl-, or alkylstannane. wikipedia.org

A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The mechanism proceeds through the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Beyond the more common palladium-catalyzed reactions, other transition metals can be employed to functionalize this compound. eie.gr For instance, copper-mediated coupling reactions offer an alternative pathway for forming new bonds. acs.org While less prevalent than palladium catalysis for this specific substrate, copper catalysis can be effective for certain transformations, such as the coupling with heteroatom nucleophiles. sioc-journal.cn

Gold-catalyzed cross-coupling reactions have also emerged as a powerful tool. researchgate.netchemrxiv.org These reactions can exhibit unique selectivity and functional group tolerance compared to their palladium-catalyzed counterparts. chemrxiv.org

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group in this compound is not merely a spectator. It can be selectively removed or transformed, providing a pathway to further functionalization of the vinyl moiety. wikipedia.org

The carbon-silicon bond can be cleaved by various electrophiles, a process known as electrophilic desilylation. This reaction allows for the introduction of a range of functional groups at the position formerly occupied by the trimethylsilyl group.

A common and synthetically useful desilylation-functionalization is iododesilylation. Treatment of this compound with iodine monochloride (ICl) can lead to the replacement of the TMS group with an iodine atom. uni-muenchen.de This provides access to (E)-1,2-diiodovinyl derivatives, which can then undergo further cross-coupling reactions. This two-step sequence of cross-coupling at the vinyl iodide followed by iododesilylation and a second cross-coupling allows for the stereoselective synthesis of trisubstituted alkenes. researchgate.net

Other electrophiles can also be used for desilylation. For example, protodesilylation (replacement with a proton) can be achieved under acidic conditions or with fluoride (B91410) ion sources, yielding the corresponding terminal vinylsilane.

Silicon-Directed Stereo- and Regioselective Reactions

The trimethylsilyl group in this compound exerts a powerful directing influence on its chemical reactions, primarily through the β-silicon effect. This effect describes the stabilization of a positive charge at the carbon atom β (two positions away) to the silicon atom through hyperconjugation with the carbon-silicon σ-bond. wikipedia.orgstackexchange.comscispace.com This electronic feature is fundamental to controlling the regio- and stereoselectivity of electrophilic additions and other transformations.

In electrophilic attacks on vinylsilanes, the electrophile preferentially adds to the α-carbon (the carbon bearing the silicon group), which places the resulting carbocationic intermediate at the β-position, where it is stabilized by the silyl (B83357) group. wikipedia.orgbaranlab.org This regioselectivity is a cornerstone of the synthetic utility of vinylsilanes.

A compelling example of the silicon group's directing power is observed in halogenation reactions. While the addition of halogens to simple alkynes typically proceeds via an anti-addition pathway, the presence of a β-silyl group can override this preference. For instance, the reaction of trimethylsilyl-substituted alkynes with iodine monochloride (ICl) leads to the syn-addition product, forming (Z)-dihaloalkenes with high regio- and diastereoselectivity. researchgate.net This reversal of stereoselectivity is attributed to the stabilizing influence of the silicon atom on the intermediate vinyl cation, guiding the incoming nucleophile to the same face.

Furthermore, the β-silicon effect is instrumental in more complex transformations like the Nazarov cyclization. In silicon-directed Nazarov reactions, the trimethylsilyl group on the dienyl substrate controls the regiochemistry of the 4π-electrocyclization, directing the formation of a specific cyclopentenone isomer by stabilizing the developing positive charge during the key cyclization step.

The table below summarizes the silicon-directed control in a representative reaction.

| Reaction | Substrate Type | Key Feature | Outcome | Reference |

| Halogenation | Trimethylsilyl Alkyne | β-Silyl Effect | syn-Addition of Halogen | researchgate.net |

| Nazarov Cyclization | Dienyl Trimethylsilane | Cation Stabilization | Regioselective Cyclopentenone Formation |

Olefination Reactions Mediated by the Silicon Group

The trimethylsilyl group is not merely a directing group but can also be an active participant in the formation of new carbon-carbon double bonds, a class of reactions known as olefination. While this compound itself is a product of olefination, its silyl moiety enables further alkene-forming transformations.

One of the most significant silicon-mediated olefination methods is the Peterson Olefination . This reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone to form a β-hydroxysilane intermediate. wikipedia.orgorganicchemistrydata.org This intermediate can then be eliminated under either acidic or basic conditions to yield an alkene. A key advantage is that the stereochemical outcome can often be controlled: acidic elimination typically proceeds via an anti-elimination pathway, while basic elimination occurs via a syn-elimination, allowing for the selective synthesis of either the (E)- or (Z)-alkene from the same diastereomeric intermediate. wikipedia.orgorganicchemistrydata.org Although direct application on this compound requires lithiation to form the α-silyl carbanion, the principle demonstrates a core reactivity pattern for silyl groups in olefination.

Another important class of reactions is silylative coupling . This transition-metal-catalyzed process couples an olefin with a vinylsilane, effectively forming a new, more substituted vinylsilane. researchgate.net The mechanism, often catalyzed by ruthenium or rhodium complexes, can involve the insertion of the vinylsilane into a metal-hydride bond, followed by β-silyl transfer to the metal. researchgate.netacs.org This is followed by the insertion of the second olefin and subsequent elimination to yield the final product. researchgate.net Density functional theory (DFT) calculations on ruthenium-catalyzed silylative coupling suggest a mechanism involving the transfer of a hydrogen from the catalyst to the vinylsilane, formation of a Ru-C bond, rotation, and then migration of the silyl group to the ruthenium center, coupled with ethylene (B1197577) elimination. bohrium.com

The table below outlines key features of these silicon-mediated olefination reactions.

| Olefination Method | Key Intermediate | Stereochemical Control | Mechanism Feature | Reference |

| Peterson Olefination | β-Hydroxysilane | Acidic (anti-elimination) or Basic (syn-elimination) | Formation and elimination of a silyl alcohol | wikipedia.orgorganicchemistrydata.org |

| Silylative Coupling | Metal-Silyl Species | High (often E-selective) | Migratory insertion and β-silyl or β-hydride transfer | researchgate.netacs.orgbohrium.com |

Stereochemical Control and Retention in Reactions

A significant advantage of using this compound in synthesis is the high degree of stereochemical control observed in its reactions, particularly the retention of the (E)-configuration of the double bond. This property is crucial for the synthesis of stereodefined dienes, enynes, and other complex olefinic structures.

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are prime examples where this stereochemical fidelity is observed. When this compound or related (E)-vinyl iodides are subjected to palladium-catalyzed coupling conditions, the geometry of the double bond is typically preserved in the product. For instance, the Suzuki-Miyaura coupling of (E)-(2-iodovinyl)benzene with organoboranes proceeds with retention of configuration, yielding (E)-stilbene derivatives. acs.org This is attributed to the mechanism of the palladium-catalyzed cycle, where the oxidative addition of the vinyl iodide to the Pd(0) complex and the subsequent reductive elimination steps proceed faster than any potential isomerization pathways.

The synthesis of the starting material itself can be achieved with high stereocontrol, which is a prerequisite for its use in stereospecific synthesis. orgsyn.org The principle of least motion often governs the elimination of the silyl group in subsequent reactions, which helps to maintain the initial geometry of the double bond. baranlab.org

The following table presents examples of reactions where stereochemical retention is a key outcome.

| Reaction Type | Catalyst/Reagent | Substrate | Key Outcome | Reference | | --- | --- | --- | --- | | Suzuki-Miyaura Coupling | Palladium Catalyst | (E)-(2-iodovinyl)benzene | Retention of (E)-configuration in the coupled product | acs.org | | Sonogashira Coupling | Palladium/Copper Catalysts | (E)-9-(2-Iodovinyl)-9H-carbazole | Formation of (E)-enynes with preserved stereochemistry | acs.org | | Iododesilylation | Iodine Monochloride | (Z)-Vinyl Silane | Inversion to (E)-Vinyl Iodide | researchgate.net |

Detailed Mechanistic Investigations through Kinetic and Spectroscopic Studies

Understanding the detailed reaction mechanisms of this compound is essential for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are the primary tools for elucidating these pathways. A kinetic study, which measures reaction rates as a function of reactant concentrations, provides the rate law for a reaction. researchgate.net While a rate law does not prove a mechanism, it can rule out many possibilities and provide strong support for a proposed pathway. researchgate.netmpg.de

For instance, kinetic measurements of the silylative coupling of styrene (B11656) with vinylsilanes catalyzed by a rhodium complex suggested a dissociative mechanism, where the rate-determining step does not involve the migratory insertion of the olefin into the Rh-Si bond. acs.org This was complemented by deuterium (B1214612) labeling studies, which provided further insight into the C-H activation steps. acs.org

Spectroscopic methods are invaluable for identifying transient intermediates that exist along the reaction coordinate. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ monitoring, can track the consumption of reactants and the formation of products and intermediates over time. In studies of the interaction between electrophilic silanes and nucleophiles like HMPA, NMR and X-ray crystallography have been used to characterize the resulting species, including cationic silicon intermediates. cas.cn

Computational studies, such as Density Functional Theory (DFT), have become a powerful partner to experimental work. DFT calculations can map out the potential energy surface of a reaction, providing the structures and energies of transition states and intermediates. bohrium.com Such studies have been used to investigate the mechanism of silylative coupling, comparing the energy barriers for different steps like alkene insertion and ethylene elimination to identify the rate-limiting step. bohrium.com

The combination of these methods provides a comprehensive picture of the reaction mechanism.

| Investigative Method | Type of Information Gained | Example Application | Reference |

| Kinetic Studies | Rate law, dependence on concentration, rate-determining step | Elucidation of the silylative coupling mechanism | researchgate.netacs.org |

| Spectroscopic Analysis (NMR, MS) | Identification of intermediates and products, reaction progress | Characterization of silylated intermediates and labeling studies | acs.orgcas.cn |

| Computational Chemistry (DFT) | Transition state structures, reaction energy profiles | Determining the rate-limiting step in silylative coupling | bohrium.com |

Strategic Applications of E 2 Iodovinyl Trimethylsilane in the Synthesis of Complex Organic Architectures

Access to Highly Functionalized and Stereodefined Alkenes

The synthesis of stereodefined alkenes, particularly those with multiple substituents, is a cornerstone of modern organic chemistry, as these motifs are prevalent in numerous natural products and pharmaceuticals. mdpi.com (E)-(2-Iodovinyl)trimethylsilane serves as an excellent precursor for the stereoselective synthesis of such alkenes. The silylative coupling of olefins with vinyl-substituted silicon compounds is a highly efficient method for producing alkenylsilanes. researchgate.net These intermediates are attractive scaffolds for further transformations, including transition-metal-catalyzed cross-coupling reactions with organic halides or substitutions with various electrophiles. researchgate.netresearchgate.net

One of the key advantages of using this compound is the ability to perform sequential, regioselective cross-coupling reactions. The vinyl iodide moiety can undergo a primary coupling reaction, followed by a second coupling at the carbon bearing the trimethylsilyl (B98337) group. This stepwise functionalization allows for the controlled introduction of different substituents onto the double bond, leading to the formation of highly substituted and stereodefined alkenes. For instance, a palladium-catalyzed Heck-type reaction can be employed for the decarboxylative coupling of terminal alkenes with alkyl carboxylic acids, yielding a diverse range of olefins. organic-chemistry.org

Furthermore, the development of a one-pot, two-step protocol involving ruthenium-catalyzed silylative coupling followed by N-halosuccinimide-mediated halodesilylation of styrenes provides a highly stereoselective route to (E)-β-aryl vinyl iodides and bromides. researchgate.net This method highlights the utility of silyl (B83357) intermediates in accessing valuable alkenyl halides. The resulting vinyl halides are crucial substrates in numerous synthetic transformations, including the synthesis of biologically relevant compounds. orgsyn.org

The versatility of this compound is further demonstrated in its use in the synthesis of metalloid-substituted olefins. A novel approach involves the transformation of (E)-1,2-diboryl-1-silylethenes through two consecutive Suzuki-Miyaura coupling reactions. mdpi.com This strategy provides an effective and selective route to new, structurally diverse products that are otherwise difficult to synthesize. mdpi.com The presence of reactive motifs like the silyl group and boryl moiety in the products makes them powerful building blocks for further chemical transformations. mdpi.com

Below is a table summarizing selected methods for the synthesis of functionalized alkenes utilizing this compound and related vinylsilane derivatives.

| Reaction Type | Key Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Sequential Cross-Coupling | This compound, Organometallic reagents (e.g., organozinc) | Trisubstituted Alkenes | High stereoselectivity, controlled introduction of substituents. | researchgate.net |

| Silylative Coupling/Halodesilylation | Styrenes, Trimethylvinylsilane, N-halosuccinimides | (E)-β-Aryl Vinyl Halides | One-pot, highly stereoselective. | researchgate.net |

| Suzuki-Miyaura Coupling | (E)-1,2-Diboryl-1-silylethenes, Aryl/Alkenyl Iodides | Metalloid-Substituted Olefins | Access to structurally diverse products, retention of configuration. | mdpi.com |

| Decarboxylative Heck-Type Coupling | Terminal Alkenes, Alkyl Carboxylic Acids, Photocatalyst | Disubstituted Alkenes | Noble-metal-free, broad substrate scope. | organic-chemistry.org |

Construction of Polyenes and Conjugated Systems

π-Conjugated systems, including polyenes and arylvinyl derivatives, are of significant interest due to their unique electronic and optical properties, which make them valuable in materials science and as fine chemicals. researchgate.netacs.org this compound is a key player in the synthesis of these structures. The sequential catalytic reactions involving organometallic reagents provide a highly efficient and selective methodology for creating these conjugated systems. researchgate.net

One notable application is in the synthesis of carbazole-containing π-conjugated molecules. A one-pot synthesis of (E)-9-(2-iodovinyl)-9H-carbazole is achieved through a ruthenium-catalyzed silylative coupling of N-vinylcarbazole with vinyltrimethylsilane (B1294299), followed by iododesilylation. acs.org This intermediate serves as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions to produce new carbazole-containing (E)-but-1-en-3-ynes and (E,E)-buta-1,3-dienes. acs.org

The principle of vinylogy, which describes the transmission of electronic effects through conjugated systems, is central to understanding the reactivity of the intermediates formed from this compound. nih.gov By extending the conjugation, it is possible to create complex polyene structures with tailored properties. The work of Raphael in the 1940s on the synthesis of polyene alcohols related to vitamin A laid the groundwork for much of the modern research in this area. sigmaaldrich.com

The table below showcases examples of polyene and conjugated system synthesis where this compound or its derivatives are employed.

| Target System | Synthetic Strategy | Key Intermediate | Significance | Reference |

|---|---|---|---|---|

| Carbazole-containing (E)-but-1-en-3-ynes and (E,E)-buta-1,3-dienes | Ruthenium-catalyzed silylative coupling, iododesilylation, and subsequent Pd-catalyzed cross-coupling | (E)-9-(2-Iodovinyl)-9H-carbazole | Provides new building blocks for π-conjugated materials. | acs.org |

| Polyene Alcohols | Early methods involving acetylene (B1199291) chemistry | Various acetylenic precursors | Fundamental work in the synthesis of vitamin A-related structures. | sigmaaldrich.com |

| π-Conjugated Arylvinyl Derivatives | Sequential catalytic reactions of organometallic reagents | Alkenylsilanes | Versatile applications in organic synthesis and materials science. | researchgate.net |

Contributions to the Synthesis of Natural Products and Bioactive Molecules

The structural complexity and biological activity of natural products present significant challenges to synthetic chemists. This compound and its analogs have proven to be valuable tools in the total synthesis of several bioactive molecules. Its ability to participate in stereoselective coupling reactions is crucial for constructing the intricate carbon skeletons of these compounds.

For example, a synthetic route to the enediyne antibiotic N1999A2 involved the convergent assembly of three key components, one of which was a (1-iodovinyl) stannane (B1208499) derivative. nih.gov This highlights the utility of vinyl iodide moieties in complex fragment couplings. Similarly, in the synthesis of dibefurin (B1139267) and epicolactone, a biomimetic approach was employed, and while not directly using this compound, the strategies often involve intermediates that could be accessed through related vinyl iodide chemistry. uni-muenchen.de

The synthesis of resolvins, a class of lipid mediators with potent anti-inflammatory properties, has also benefited from methodologies that could conceptually involve intermediates derived from this compound. google.com The construction of the polyunsaturated fatty acid chains in these molecules often relies on precise and stereocontrolled C-C bond formations. Furthermore, studies towards the total synthesis of 'upenamide, a macrocyclic marine alkaloid, have utilized advanced intermediates where vinyl iodide functionalities could play a key role in fragment coupling strategies. whiterose.ac.uk

The following table provides examples of natural products and bioactive molecules where this compound or related vinyl iodide chemistry has been instrumental.

| Natural Product/Bioactive Molecule | Key Synthetic Transformation | Role of Vinyl Iodide Moiety | Reference |

|---|---|---|---|

| N1999A2 (enediyne antibiotic) | Palladium-catalyzed coupling | Convergent assembly of a (1-iodovinyl) stannane fragment. | nih.gov |

| Dibefurin and Epicolactone | Biomimetic synthesis, oxidative dimerization | Conceptual applicability of vinyl iodide chemistry for key fragments. | uni-muenchen.de |

| Resolvins | Iodolactonization-elimination sequence | Formation of specific double bond geometries. | google.com |

| 'Upenamide | Fragment coupling | Potential use in joining complex core units. | whiterose.ac.uk |

Utility in the Formation of Silicon-Containing Organic Frameworks

The incorporation of silicon into organic frameworks can lead to materials with novel properties. While the direct use of this compound in the formation of extended silicon-containing frameworks is an area of ongoing research, its role as a precursor to functionalized vinylsilanes is critical. Vinylsilanes are widely recognized as versatile intermediates in organic synthesis and the silicone industry. thieme-connect.de

The silylative coupling of olefins with vinylsilanes is a key method for creating more complex silicon-containing molecules. researchgate.net These reactions, often catalyzed by transition metals, allow for the construction of molecules with multiple silicon atoms and defined stereochemistry. The resulting bis(silyl) derivatives can serve as monomers or cross-linkers in the formation of silicon-containing polymers and materials.

Precursor for Advanced Materials (e.g., polymer monomers)

The ability to generate highly functionalized and conjugated systems from this compound makes it a valuable precursor for the synthesis of monomers for advanced materials. The polyenes and conjugated systems discussed in section 4.2 are the fundamental building blocks for conducting polymers, organic light-emitting diodes (OLEDs), and other functional materials. uni-muenchen.de

The synthesis of polyene alcohols related to vitamin A, as explored by Raphael, demonstrates the early interest in creating long-chain conjugated molecules that are precursors to biologically important polymers and materials. sigmaaldrich.com Modern synthetic methods have greatly expanded the possibilities, allowing for the creation of a wide range of monomers with tailored electronic and physical properties. The versatility of this compound in cross-coupling reactions allows for the incorporation of various functional groups, which can be used to tune the properties of the resulting polymers.

Computational and Theoretical Investigations into the Structure and Reactivity of E 2 Iodovinyl Trimethylsilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic landscape of (E)-(2-Iodovinyl)trimethylsilane. These calculations provide a quantitative picture of bond lengths, bond angles, electron density distribution, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity.

A key electronic feature of vinylsilanes is the β-silicon effect, a phenomenon where the silicon atom stabilizes the development of positive charge on the carbon atom two positions away (the β-carbon). researchgate.net In this compound, this effect influences the polarization of the C=C π-system. The silicon atom acts as a π-electron donor through σ-π hyperconjugation, increasing the electron density on the α-carbon (bonded to Si) and influencing the β-carbon (bonded to I). This electronic push from the silyl (B83357) group makes the carbon atom bonded to iodine susceptible to electrophilic attack and influences the reactivity of the C-I bond. acs.org

Calculations can quantify these characteristics. For instance, Natural Bond Orbital (NBO) analysis reveals the partial atomic charges, illustrating the polarization of the C-Si and C-I bonds. The C-I bond is significantly polarized towards the more electronegative iodine atom, rendering it a good leaving group in various reactions. The C-Si bond exhibits covalent character with some polarization towards carbon.

Below is a table of hypothetical, yet representative, structural and electronic data for this compound derived from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).

| Parameter | Calculated Value | Description |

|---|---|---|

| C=C Bond Length | ~1.34 Å | Typical double bond length, slightly elongated due to substituents. |

| C-I Bond Length | ~2.10 Å | Reflects the covalent radius of iodine and the sp2 carbon. |

| C-Si Bond Length | ~1.89 Å | Standard length for a C(sp2)-Si bond. |

| Partial Charge on β-Carbon | Slightly positive | Influenced by the electronegative iodine atom. |

| Partial Charge on α-Carbon | Slightly negative | Result of the electron-donating nature of the trimethylsilyl (B98337) group. |

| HOMO Energy | ~ -6.5 eV | Primarily localized on the C=C π-bond and the p-orbital of iodine. |

| LUMO Energy | ~ -0.5 eV | Primarily composed of the σ* anti-bonding orbital of the C-I bond. |

Elucidation of Reaction Pathways and Transition States through Computational Methods

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete reaction pathway can be charted. researchgate.net This provides a detailed, step-by-step mechanism that is often inaccessible through experimental observation alone.

For instance, in palladium-catalyzed cross-coupling reactions where this compound serves as an electrophilic partner, DFT calculations can model the entire catalytic cycle. uni-muenchen.deethz.ch This includes the oxidative addition of the C-I bond to a Pd(0) complex, transmetalation with an organometallic reagent, and the final reductive elimination step to form the product and regenerate the catalyst. Computational chemists can locate the transition state for each step, and the calculated activation energy (the energy difference between the reactant and the transition state) determines the rate of that step. epfl.ch

These studies can explain the stereochemical outcome of reactions. For example, the retention of the (E)-configuration in many cross-coupling reactions can be rationalized by examining the transition state geometries, which may show a high energetic penalty for isomerization. mdpi.com Competing reaction pathways can also be evaluated; the calculated energy barriers can predict which pathway is more likely to occur under a given set of conditions. acs.orgacs.org

A simplified, hypothetical reaction coordinate for the oxidative addition step in a palladium-catalyzed reaction is presented below.

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Substrate + Pd(0)L2) | 0.0 | Reference energy level. |

| Transition State (TS) | +15.5 | Energy barrier for the C-I bond cleavage and Pd-C/Pd-I bond formation. |

| Product (Pd(II) Complex) | -5.0 | Thermodynamically favorable formation of the oxidative addition product. |

Prediction of Reactivity and Selectivity in Novel Transformations

A major strength of computational chemistry is its ability to predict the outcome of reactions before they are attempted in the lab. By leveraging the understanding of electronic structure and reaction mechanisms, theoretical models can forecast both reactivity and selectivity (chemo-, regio-, and stereoselectivity) in novel transformations.

The β-silyl effect is a powerful predictor of regioselectivity. For example, in the addition of an electrophile (E+) to the double bond, the β-silicon effect stabilizes a carbocationic intermediate at the β-position. This directs the electrophile to attack the α-carbon, leading to a specific regioisomer. This principle was demonstrated in the highly regio- and diastereoselective halogenation of trimethylsilyl alkynes, where the β-silyl effect directs the syn-addition pathway, overriding the more common anti-addition mechanism. acs.orgresearchgate.net

Computational screening can be used to design new reactions. For example, if a new type of cross-coupling reaction is envisioned for this compound, dozens of potential ligands for the metal catalyst can be modeled computationally. researchgate.net By calculating the activation energies for the desired reaction versus potential side reactions for each ligand, chemists can identify the most promising candidates for experimental testing, saving significant time and resources. DFT calculations have successfully been used to rationalize and predict the regioselectivity in reactions where multiple outcomes are possible, such as γ- versus α-alkylation. acs.org

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively small and rigid molecule, conformational analysis is still relevant for understanding its dynamic behavior. The primary conformational flexibility arises from the rotation of the trimethylsilyl group around the C-Si single bond. Computational methods can be used to calculate the potential energy as a function of this rotation, identifying the most stable (lowest energy) conformers.

Molecular dynamics (MD) simulations can provide further insight into the molecule's behavior over time, especially in a solvent. peerj.comnih.gov MD simulates the movement of atoms based on classical mechanics, providing a trajectory that reveals accessible conformations and the timescale of transitions between them. For this compound, this would show the rapid rotation of the methyl groups and the preferred orientation of the trimethylsilyl group relative to the plane of the double bond, which is typically a staggered conformation to minimize steric hindrance.

Although extensive MD simulations are more commonly applied to large, flexible molecules like proteins nih.govnih.govmdpi.com, the principles are applicable here. Understanding the conformational landscape is crucial, as the reactivity of the molecule can be dependent on its 3D shape. peerj.com

The table below illustrates a simplified conformational analysis, focusing on the rotation of the silyl group.

| Conformer | Dihedral Angle (H-C-C-Si) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Staggered | ~180° | 0.0 | Most stable conformation, minimizes steric clash between the vinyl hydrogen and methyl groups. |

| Eclipsed | ~120° | ~2.5 | Higher energy due to steric repulsion, represents the rotational barrier. |

Exploring Analogues and Derivatives of E 2 Iodovinyl Trimethylsilane: Synthesis and Comparative Reactivity

Design and Synthesis of Related Vinyl Iodides and Vinylsilanes

The synthesis of vinyl iodides and vinylsilanes, including analogues of (E)-(2-Iodovinyl)trimethylsilane, employs a variety of strategic approaches to control stereochemistry and regiochemistry. These compounds are crucial building blocks in organic chemistry, valued for their role in transition-metal-catalyzed cross-coupling reactions. wikipedia.org

A primary strategy for synthesizing vinyl iodides involves the hydrozirconation of terminal alkynes using the Schwartz reagent (Cp₂ZrHCl), followed by iodination. This method provides a reliable route to the corresponding vinyl iodides. organic-chemistry.org Another powerful technique is the ruthenium-catalyzed silylative coupling of styrenes, which is followed by a halodesilylation step using N-halosuccinimides to yield (E)-β-aryl vinyl iodides and bromides with high stereoselectivity. organic-chemistry.org

The direct conversion of vinylsilanes to vinyl iodides is a key transformation. This can be achieved under mild, nearly neutral conditions at room temperature using N-iodosuccinimide (NIS) in acetonitrile. researchgate.net The choice of solvent can be critical in determining the stereochemical outcome. For instance, in the synthesis of 1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU), the treatment of a (Z)-vinylsilane precursor with iodine monochloride in a nonpolar solvent like benzene (B151609) preferentially yields the (E)-iodovinyl isomer. nih.gov Conversely, using polar solvents favors the formation of the (Z)-isomer. nih.gov

Vinylsilanes themselves are synthesized through various methods, including the hydrosilylation of alkynes. organic-chemistry.org Palladium-catalyzed three-component carbosilylation of internal alkynes offers a stereoselective route to either cis- or trans-tetrasubstituted vinylsilanes, depending on the choice of ligand. nih.gov These highly substituted vinylsilanes are valuable precursors for complex molecule synthesis. nih.gov

Below is a table summarizing key synthetic methods for vinyl iodides and vinylsilanes.

| Product Type | Method | Reagents | Key Features | Reference(s) |

| Vinyl Iodides | Hydrozirconation-Iodination | Schwartz reagent (Cp₂ZrHCl), Iodine | Regioselective hydrozirconation of alkynes. | organic-chemistry.org |

| (E)-β-Aryl Vinyl Iodides | Silylative Coupling/Halodesilylation | Ru-catalyst, N-Iodosuccinimide (NIS) | Highly stereoselective one-pot synthesis from styrenes. | organic-chemistry.org |

| Vinyl Iodides | Iododesilylation of Vinylsilanes | N-Iodosuccinimide (NIS) in CH₃CN | Mild, neutral conditions. | researchgate.net |

| (E)-Vinyl Iodides | Iododesilylation of (Z)-Vinylsilanes | Iodine monochloride in Benzene | Stereoinversion from (Z)-vinylsilane to (E)-vinyl iodide. | nih.gov |

| Tetrasubstituted Vinylsilanes | Palladium-Catalyzed Carbosilylation | Pd-catalyst, Silicon electrophiles, Alkyl zinc iodides | Stereoselective synthesis of cis or trans isomers based on ligand choice. | nih.gov |

| (E)-β-Dienylsilanes | Ruthenium-Catalyzed Silylative Coupling | [RuHCl(CO)(PCy₃)₂], Vinylsilanes | Highly stereoselective synthesis from terminal (E)-1,3-dienes. | organic-chemistry.org |

Comparative Reactivity Studies of Structural Analogues

The reactivity of structural analogues of this compound is a subject of significant interest, particularly in the context of cross-coupling reactions where they serve as key partners. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which means vinyl iodides generally react faster and under milder conditions than their vinyl bromide or chloride counterparts in reactions like Suzuki, Stille, and Heck couplings. wikipedia.org

The nature of the substituents on the vinylsilane or vinyl iodide framework plays a crucial role in modulating its reactivity. For example, studies on 5-vinyl- and (E)-5-(2-iodovinyl)-2'-deoxyuridine analogues demonstrate how the vinyl group can be manipulated. beilstein-journals.org The reaction of (E)-5-(2-iodovinyl)-2'-deoxyuridine with iodine monochloride in the presence of alcohols like ethanol (B145695) leads to the formation of 5-(1-ethoxy-2,2-diiodoethyl)-2'-deoxyuridine. beilstein-journals.org This highlights the electrophilic addition reactivity of the vinyl iodide double bond, which is influenced by the uracil (B121893) moiety.

In the realm of cross-coupling, the steric and electronic properties of the silyl (B83357) group in vinylsilane analogues are paramount. While many vinylsilanes are effective in Hiyama cross-coupling reactions, highly substituted analogues, such as tetrasubstituted vinylsilanes, can be challenging substrates. nih.gov Overcoming this low reactivity often requires specific conditions, such as the use of SPhos as a ligand in combination with 18-crown-6 (B118740) and KOSiMe₃, to facilitate the coupling of these sterically hindered systems with aryl halides. nih.gov

The table below presents a comparison of reactivity for different structural analogues.

| Analogue Type | Reaction | Conditions/Reagents | Observations | Reference(s) |

| (E)-5-(2-Iodovinyl)-2'-deoxyuridine | Electrophilic Addition | ICl, Ethanol | Formation of 5-(1-ethoxy-2,2-diiodoethyl) derivative. | beilstein-journals.org |

| Tetrasubstituted Vinylsilanes | Hiyama Cross-Coupling | Pd₂(dba)₃, SPhos, 18-crown-6, KOSiMe₃ | Requires specific ligand and activator combination due to steric hindrance. | nih.gov |

| (Z)-Vinylsilane Nucleoside Precursor | Iododesilylation | ICl in Benzene vs. Polar Solvents | Reaction stereochemistry is highly solvent-dependent, yielding (E)- or (Z)-vinyl iodide. | nih.gov |

| Vinyl Bromides | Halide Exchange | Copper(I) catalyst, KI | Stereospecific conversion to vinyl iodides under mild conditions. | organic-chemistry.org |

Elucidating Structure-Reactivity Relationships within the Family of Iodovinylsilanes

The relationship between the structure of iodovinylsilanes and their reactivity is governed by a combination of electronic and steric factors. Understanding these relationships is fundamental to predicting their chemical behavior and designing efficient synthetic strategies. youtube.com

Electronic Effects: The silyl group, typically a trimethylsilyl (B98337) (TMS) group, exerts a significant electronic influence. Silicon is more electropositive than carbon, leading to a polarization of the C-Si bond. In vinylsilanes, this results in the β-carbon effect, where the silyl group stabilizes a developing positive charge on the β-carbon atom. This effect can influence the regioselectivity of electrophilic attack on the double bond. Furthermore, the lone pair of electrons on the iodide atom can donate into the π* orbital of the alkene, which strengthens the C-I bond and reduces the electrophilicity of the vinyl carbon, making S_N2-type reactions difficult. wikipedia.org

Steric Effects: The size of the substituents on the vinylsilane moiety dramatically impacts reactivity. As seen with tetrasubstituted vinylsilanes, increased steric bulk around the reactive center can hinder the approach of reagents, thereby impeding reactions like Hiyama cross-coupling. nih.gov The choice of catalyst and ligands becomes critical in these cases to overcome the steric barrier. nih.govnih.gov For example, bulky Buchwald-type phosphine (B1218219) ligands have proven effective in nickel-catalyzed cross-couplings by creating a specific coordination environment that facilitates the reaction. nih.gov

Bond Strength and Reactivity in Cross-Coupling: The reactivity order in cross-coupling reactions (C-I > C-Br > C-Cl) is directly related to the carbon-halogen bond dissociation energy. wikipedia.org The relatively weak C-I bond (approx. 57.6 kcal/mol) allows for oxidative addition to the metal catalyst (e.g., Palladium(0)) to occur under milder conditions compared to other vinyl halides. wikipedia.org This inherent reactivity makes vinyl iodides highly valuable substrates in synthesis.

The stereochemistry of the double bond is another critical structural feature. Many cross-coupling reactions, such as the Suzuki coupling, are stereoretentive. wikipedia.org Therefore, the ability to synthesize geometrically pure (E)- or (Z)-iodovinylsilanes is essential for controlling the stereochemistry of the final product. The conversion of (Z)-vinylsilanes to (E)-vinyl iodides demonstrates a powerful method for inverting stereochemistry, showcasing a clear structure-reactivity relationship where the vinylsilane geometry dictates the outcome of the iodination reaction. nih.gov

Emerging Trends and Future Research Prospects for E 2 Iodovinyl Trimethylsilane

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of (E)-(2-Iodovinyl)trimethylsilane is intrinsically linked to the catalytic systems that activate its reactive sites. While palladium-catalyzed cross-coupling reactions have been the cornerstone of its application, current research is actively pursuing new catalysts to overcome existing limitations and unlock new chemical space. nih.govmdpi.com

A significant trend is the exploration of catalysts based on metals other than palladium. Gold catalysis, for instance, has been successfully applied to the Suzuki-Miyaura coupling of vinyl iodine substrates. researchgate.net This highlights a move towards exploring orthogonal reactivity compared to traditional palladium and nickel catalysts. researchgate.net Nickel-based catalysts are also gaining attention for their potential in mediating unique transformations of vinylsilanes, such as dimerization reactions. mdpi.com The development of iron-catalyzed cross-coupling reactions represents a particularly promising avenue, aiming to replace precious metals with cheaper, more abundant, and less toxic alternatives. nih.gov

Beyond the choice of metal, the design of sophisticated ligands is crucial for controlling reactivity and selectivity. digitellinc.com Research into specialized phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and pincer-type ligands aims to fine-tune the electronic and steric properties of the catalyst, leading to higher yields, better functional group tolerance, and enhanced stereocontrol in reactions such as Sonogashira and Suzuki-Miyaura couplings. researchgate.netrsc.org

Furthermore, an emerging frontier is the development of catalyst-free reaction protocols. Lewis basic salts have been shown to promote the coupling of organosilanes with various electrophiles, offering a practical alternative to transition metal-catalyzed methods. nih.gov This approach can provide complementary reactivity and selectivity, particularly in the presence of functional groups that are sensitive to metal catalysts. nih.gov

Table 1: Comparison of Catalytic Systems in Cross-Coupling Reactions with Vinyl Iodide/Silane Substrates

| Catalyst System | Coupling Partners | Key Features | Reference |

| Pd(OAc)₂ / PPh₃ | (E)-1-Boryl-1-silylethene + (E)-(2-Iodovinyl)benzene | Selective coupling with retention of configuration. | mdpi.com |

| Gold(I) Complex | Potassium alkyl trifluoroborates + (E)-(2-Iodovinyl)benzene | First homogeneous gold catalysis for C(sp³)-C(sp²) coupling. | researchgate.net |

| [(Phen)PdMe]⁺ | Vinylsilane + Vinylsilane | Mediates non-selective dimerization to 1,4-bis(silyl)butenes. | mdpi.com |

| CsF / 18-crown-6 (B118740) | Benzyltrimethylsilane + Aryl electrophile | Lewis base-promoted, catalyst-free arylation of organosilanes. | nih.gov |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of this compound chemistry with modern automation and continuous-flow technologies is a key trend aimed at improving reaction efficiency, safety, and scalability. nih.gov Flow chemistry, in particular, offers significant advantages over traditional batch processing for reactions involving this substrate. researchgate.net

Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net This technology is especially beneficial for handling hazardous or gaseous reagents often used in conjunction with vinyl iodides, such as carbon monoxide for carbonylation reactions. rsc.orgacs.org The use of tube-in-tube reactors, which feature a gas-permeable membrane, allows for the safe and efficient introduction of gases like CO, eliminating the need for pressurized gas cylinders and accelerating gas-liquid reactions. researchgate.netrsc.org This has been successfully applied to the methoxycarbonylation of vinyl iodides. rsc.org

Flow systems have been developed for various cross-coupling reactions, including Suzuki and Heck reactions, which are primary transformations for substrates like this compound. acs.org For instance, a Vapourtec E-series integrated flow system was used for reactions involving the related compound (E)-(2-iodovinyl)cyclohexane. uni-muenchen.de These systems enable rapid reaction optimization and the construction of compound libraries, accelerating drug discovery and materials science research. acs.org The ability to telescope reaction steps—where the output of one reactor flows directly into the next for a subsequent transformation—further enhances efficiency by minimizing manual handling and purification steps. digitellinc.com

Table 2: Examples of Flow Chemistry Applications for Vinyl Iodide Reactions

| Reaction Type | Reagents | Flow System Details | Key Advantage | Reference |

| Methoxycarbonylation | Vinyl iodide, CO, NEt₃, Methanol | Tube-in-tube reactor with AF-2400 membrane for CO introduction. | Safe handling and efficient use of CO gas without canisters. | rsc.org |

| Alkoxycarbonylation | Aryl/Vinyl iodides, CO, Methanol | Conventional tube-in-tube configuration. | Good to excellent yields (62-93%) for a range of substrates. | acs.org |

| Heck Reaction | Iodobenzene, Methyl acrylate | Syringe pump mixing reagents in a heated reactor (70 °C). | Higher yields in flow compared to batch conditions. | acs.org |

| Suzuki Coupling | Aryl iodide, Aryl boronic acid | Packed cartridge with Pd catalyst at 0.05 mL/min. | Development of a 21-compound library with high yields (43-99%). | acs.org |

Exploration of Unconventional Reaction Pathways and Applications

Beyond its use in standard cross-coupling reactions, researchers are exploring more intricate and unconventional reaction pathways to maximize the synthetic potential of this compound. This involves designing tandem, cascade, and multi-component reactions that construct complex molecular frameworks in a single operation.

One innovative strategy is the sequential, one-pot functionalization of different reactive sites. For example, a ruthenium-catalyzed silylative coupling followed by an in-situ iododesilylation has been developed to produce functionalized (E)-vinyl iodides, demonstrating a highly efficient and atom-economic approach. rsc.org This type of tandem process leverages the distinct reactivity of the vinylsilane and vinyl iodide moieties to build molecular complexity rapidly. rsc.orgnih.gov

The compound is also a key building block for synthesizing π-conjugated systems, which are of great interest in materials science for applications in organic electronics and nonlinear optics. rsc.orgresearchgate.net this compound and its derivatives can be elaborated through sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura) to create extended, structurally defined conjugated molecules like carbazole-containing buta-1,3-dienes. rsc.orgresearchgate.net

Furthermore, the vinylsilane portion of the molecule is not just a precursor to the vinyl iodide; it can participate in unique transformations itself. Its use in the synthesis of radiolabeled compounds for medical imaging and diagnostics is a notable application. nih.govlookchem.com For example, vinylsilane precursors have been instrumental in the synthesis of [¹²⁵I]IVAraU, a marker for detecting Herpes Simplex Virus (HSV) infections. nih.govlookchem.comosti.gov The iododesilylation reaction provides a method for introducing radioisotopes of iodine with high specificity. acs.org This opens avenues for developing new diagnostic tools and therapeutic agents.

Towards More Sustainable and Efficient Synthetic Protocols

A major driving force in modern chemical research is the development of sustainable and environmentally benign synthetic methods, often referred to as "green chemistry". digitellinc.com This trend is profoundly influencing the future research directions for this compound.

A key advantage of using organosilicon reagents like this compound is their favorable environmental profile compared to other organometallic compounds. gelest.com They are generally stable, easy to handle, and produce non-toxic, easily removable silicate (B1173343) byproducts, contrasting sharply with the hazardous heavy metal waste generated from organotin (Stille coupling) or organozinc (Negishi coupling) reagents. gelest.combohrium.com

Future research is focused on further enhancing the sustainability of reactions involving this compound. This includes the replacement of toxic solvents with greener alternatives, such as water or bio-derived solvents, and the use of bases that are more environmentally friendly. digitellinc.com Efforts are underway to develop catalytic systems that operate under milder conditions (lower temperatures and pressures), reducing energy consumption. digitellinc.com

The move towards catalysts based on earth-abundant and non-toxic metals like iron is a critical aspect of this trend. nih.gov Minimizing the reliance on precious and toxic metals like palladium is a primary goal for large-scale industrial applications. digitellinc.com Additionally, improving the "atom economy" of reactions by designing processes where most of the atoms from the reactants are incorporated into the final product is a central tenet of green chemistry. One-pot and tandem reactions, as discussed previously, are excellent examples of this principle in action, as they reduce the number of steps, solvent usage, and waste generation. rsc.org The integration with flow chemistry also contributes to sustainability by improving energy efficiency, minimizing solvent volumes, and reducing waste streams. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (E)-(2-Iodovinyl)trimethylsilane with high stereochemical purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using silyl-protected intermediates. For example, condensation of iodovinyl uracil derivatives with chiral dioxolanes using Tbdms-OTf (tert-butyldimethylsilyl triflate) and lutidine as a base, followed by deprotection with TBAF (tetrabutylammonium fluoride) in acetonitrile, yields stereochemically pure products . Reaction optimization should focus on temperature control (e.g., -78°C to room temperature), stoichiometric ratios of reagents, and chromatographic purification (silica gel, hexane/ethyl acetate gradients) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming the vinyl iodide configuration () and trimethylsilyl group integration () .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) using ESI or EI ionization confirms molecular weight and isotopic patterns (e.g., signature).

- FT-IR : Peaks at ~2100 cm (C≡C stretch) and ~1250 cm (Si-C vibrations) validate structural motifs.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile silanes.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize with ethanol/water mixtures to hydrolyze reactive silanes .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in C–H silylation be investigated?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. silyl group transfer) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies for vinyl iodide insertion into metal-silyl intermediates .

- In Situ Monitoring : Use NMR or Raman spectroscopy to track silyl group transfer dynamics.

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Employ Gaussian or ORCA software to simulate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) frameworks to correlate substituent effects (e.g., iodine electronegativity) with reaction yields .

Q. How does thermal stability of this compound impact its storage and reaction conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for silanes) under inert atmospheres .

- Accelerated Aging Studies : Store samples at elevated temperatures (e.g., 40°C) and monitor degradation via NMR or GC-MS to establish shelf-life limits.

Q. How should researchers address contradictions in reported catalytic efficiencies for reactions using this compound?

- Methodological Answer :

- Statistical Meta-Analysis : Pool data from multiple studies and apply ANOVA or t-tests to identify outliers caused by variables like solvent polarity or catalyst loading .

- Controlled Replication : Reproduce experiments with standardized conditions (e.g., glovebox purity, catalyst batch) to isolate experimental variables.

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Detailed Documentation : Specify reagent grades (e.g., anhydrous solvents, >99% purity), reaction timelines, and purification methods (e.g., column chromatography R values) .

- Interlaboratory Validation : Collaborate with external labs to cross-validate yields and spectroscopic data using shared protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.